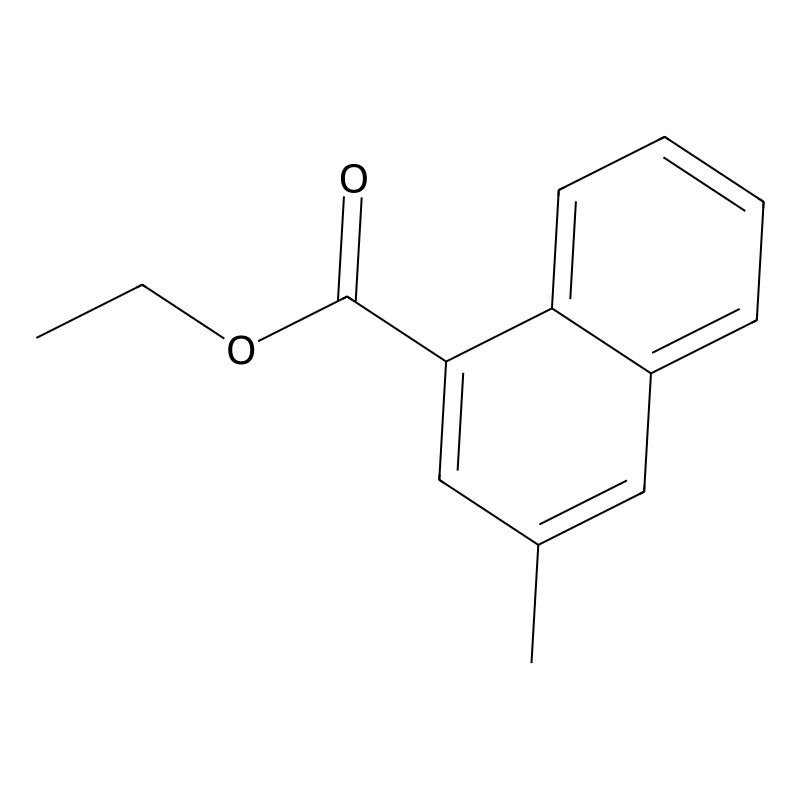

3-Methyl-naphthalene-1-carboxylic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 214.26 g/mol. It is an ester derived from 3-methyl-naphthalene-1-carboxylic acid and ethanol. This compound features a naphthalene ring structure, which contributes to its unique properties and potential applications in various fields, including organic synthesis and pharmaceuticals .

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Following proper disposal procedures.

- Potential applications based on structure: Due to the presence of a naphthalene group, the compound could be of interest in research related to polycyclic aromatic hydrocarbons (PAHs) . PAHs are a class of organic compounds found in fossil fuels and some combustion processes, and research is ongoing to understand their potential role in various biological processes.

- Limited commercial availability: The scarcity of information on specific research applications might be related to the limited commercial availability of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester. Some suppliers offer the compound, but generally without detailed descriptions of its use [1, 2, 3].

The reactivity of 3-methyl-naphthalene-1-carboxylic acid ethyl ester can be attributed to its functional groups. Key reactions include:

- Ester Hydrolysis: In the presence of an acid or base, this compound can undergo hydrolysis to yield 3-methyl-naphthalene-1-carboxylic acid and ethanol.

- Friedel-Crafts Acylation: The naphthalene moiety can participate in Friedel-Crafts reactions, allowing for further functionalization.

- Oxidation: The alkyl groups on the naphthalene ring can be oxidized to form ketones or carboxylic acids under specific conditions.

These reactions highlight the compound's versatility in organic synthesis .

Synthesis of 3-methyl-naphthalene-1-carboxylic acid ethyl ester typically involves the following methods:

- Esterification Reaction: The most common method involves reacting 3-methyl-naphthalene-1-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote ester formation.

- Transesterification: This method can also be applied, where an existing ester is reacted with ethanol to form 3-methyl-naphthalene-1-carboxylic acid ethyl ester.

These methods provide efficient pathways for synthesizing the compound in laboratory settings .

3-Methyl-naphthalene-1-carboxylic acid ethyl ester has several potential applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new therapeutic agents.

- Dyes and Pigments: The naphthalene structure allows for possible use in dye formulations due to its color properties.

These applications emphasize the compound's significance in both industrial and research contexts .

- Protein Binding: Investigating how this compound binds to proteins could provide insights into its pharmacokinetics.

- Metabolic Pathways: Understanding how it is metabolized in biological systems will help predict its behavior and effects.

Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 3-methyl-naphthalene-1-carboxylic acid ethyl ester. Below are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-naphthalene-1-carboxylic acid ethyl ester | C14H14O2 | Different position of methyl group on naphthalene |

| 4-Methyl-naphthalene-1-carboxylic acid ethyl ester | C14H14O2 | Alternative methyl positioning affects reactivity |

| Naphthalene-1-carboxylic acid ethyl ester | C13H12O2 | Lacks additional methyl group, altering properties |

The uniqueness of 3-methyl-naphthalene-1-carboxylic acid ethyl ester lies in its specific methyl group positioning on the naphthalene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .